N-[3-(Isopentyloxy)benzyl]-3-(3-phenylpropoxy)aniline
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(Isopentyloxy)benzyl]-3-(3-phenylpropoxy)aniline typically involves multiple steps, including the formation of intermediate compounds. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
N-[3-(Isopentyloxy)benzyl]-3-(3-phenylpropoxy)aniline can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
N-[3-(Isopentyloxy)benzyl]-3-(3-phenylpropoxy)aniline is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: It is used in proteomics research to study protein interactions and functions.
Industry: Used in material synthesis and as an intermediate in the production of other complex compounds.
Mechanism of Action
The mechanism of action of N-[3-(Isopentyloxy)benzyl]-3-(3-phenylpropoxy)aniline involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application but often involves binding to proteins or enzymes, thereby affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-[3-(Isopentyloxy)benzyl]-3-(3-phenylpropoxy)aniline include:
- N-[3-(Isopentyloxy)benzyl]-3-(3-phenylpropoxy)amine
- N-[3-(Isopentyloxy)benzyl]-3-(3-phenylpropoxy)phenol
Uniqueness
This compound is unique due to its specific combination of functional groups and its complex structure, which provides it with distinct chemical and biological properties .
Properties
IUPAC Name |
N-[[3-(3-methylbutoxy)phenyl]methyl]-3-(3-phenylpropoxy)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33NO2/c1-22(2)16-18-30-26-14-6-11-24(19-26)21-28-25-13-7-15-27(20-25)29-17-8-12-23-9-4-3-5-10-23/h3-7,9-11,13-15,19-20,22,28H,8,12,16-18,21H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHVFTEVXDQPUKH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=CC(=C1)CNC2=CC(=CC=C2)OCCCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701166482 |
Source
|
Record name | 3-(3-Methylbutoxy)-N-[3-(3-phenylpropoxy)phenyl]benzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701166482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1040690-93-4 |
Source
|
Record name | 3-(3-Methylbutoxy)-N-[3-(3-phenylpropoxy)phenyl]benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1040690-93-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(3-Methylbutoxy)-N-[3-(3-phenylpropoxy)phenyl]benzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701166482 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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